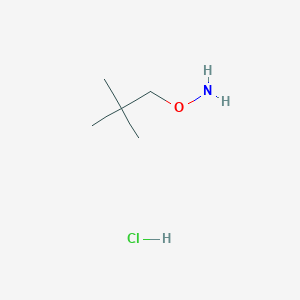

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Description

Properties

IUPAC Name |

O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOXCPGCDWRACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630580 | |

| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-72-0 | |

| Record name | O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Introduction: The Significance of O-Alkylated Hydroxylamines

O-alkylated hydroxylamines are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structure, featuring a nucleophilic nitrogen atom adjacent to an oxygen, allows for the formation of oximes and oxime ethers, which are critical functional groups in the development of novel therapeutic agents. These moieties serve as versatile bioisosteres for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving the pharmacokinetic profiles of drug candidates.[1] O-(2,2-dimethylpropyl)hydroxylamine, also known as O-neopentylhydroxylamine, incorporates a sterically demanding neopentyl group. This bulky, lipophilic moiety is of particular interest to drug development professionals for its ability to impart unique conformational constraints and shield adjacent functional groups from enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to its stable hydrochloride salt, detailed characterization protocols, and the scientific rationale underpinning the experimental design.

Part 1: Synthesis of this compound

The synthesis of O-alkylated hydroxylamines is most effectively and safely achieved through the alkylation of a protected hydroxylamine equivalent, followed by deprotection. Direct alkylation of hydroxylamine is often plagued by low yields and over-alkylation, producing undesired N,O-dialkylated and N,N-dialkylated byproducts. The chosen strategy, known as the Gabriel synthesis for O-substituted hydroxylamines, utilizes N-hydroxyphthalimide as a stable and efficient hydroxylamine surrogate. This method offers excellent control over the reaction, preventing over-alkylation and leading to high yields of the desired product.[2]

The overall synthetic pathway is a three-step process:

-

Alkylation: Nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and neopentyl bromide.

-

Deprotection: Cleavage of the phthaloyl protecting group from the intermediate, N-(neopentyloxy)phthalimide, using hydrazine.

-

Salt Formation: Conversion of the resulting free base, O-(2,2-dimethylpropyl)hydroxylamine, into its more stable and easily handled hydrochloride salt.

Diagram of the Synthetic Workflow

Caption: Synthetic route to O-(2,2-dimethylpropyl)hydroxylamine HCl.

Rationale for Experimental Choices

-

Choice of Base and Solvent (Step 1): Potassium hydroxide (KOH) is used to deprotonate N-hydroxyphthalimide, forming the potassium phthalimide salt. This salt is a potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction with the primary alkyl halide, neopentyl bromide.

-

Choice of Deprotection Agent (Step 2): Hydrazine monohydrate is the classic and most efficient reagent for cleaving the phthaloyl group.[2] It reacts with N-(neopentyloxy)phthalimide to form the highly stable and insoluble phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.

-

Choice of Salt Formation (Step 3): The free O-alkylhydroxylamine is an oil and can be unstable upon prolonged storage. Conversion to the hydrochloride salt using a solution of hydrogen chloride in a non-polar solvent like diethyl ether precipitates the product as a stable, crystalline solid. This form is significantly easier to handle, weigh, and store, ensuring long-term purity and viability.[3]

Detailed Experimental Protocol: Synthesis

Step 1: N-(2,2-dimethylpropoxy)phthalimide

-

To a stirred solution of N-hydroxyphthalimide (16.3 g, 100 mmol) in DMF (200 mL) at room temperature, add powdered potassium hydroxide (5.6 g, 100 mmol) portion-wise.

-

Stir the resulting suspension for 30 minutes until a homogenous solution of the potassium salt is formed.

-

Add 1-bromo-2,2-dimethylpropane (neopentyl bromide) (15.1 g, 100 mmol) to the reaction mixture.

-

Heat the mixture to 60°C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into 600 mL of ice-cold water.

-

The white precipitate of N-(neopentyloxy)phthalimide is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

Step 2: O-(2,2-dimethylpropyl)hydroxylamine (Free Base)

-

Suspend the dried N-(neopentyloxy)phthalimide (23.3 g, 100 mmol) in ethanol (300 mL).

-

Add hydrazine monohydrate (5.5 mL, ~110 mmol) to the suspension.

-

Heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol. The residue contains the crude free base.

Step 3: this compound

-

Dissolve the crude residue from Step 2 in diethyl ether (150 mL).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

-

Continue stirring for an additional 30 minutes in the ice bath.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Part 2: Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques provide a comprehensive profile of the compound.

Physical and Chemical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₅H₁₄ClNO | - |

| Molecular Weight | 139.62 g/mol | - |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | ~125-130 °C (expected) | Analogy to[4] |

| Solubility | Soluble in water, methanol | Analogy to[5] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the neopentyl group.

| ¹H NMR (Predicted, in D₂O) | ¹³C NMR (Predicted, in D₂O) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~1.00 | singlet |

| ~3.80 | singlet |

| ~4.90 (broad) | singlet |

Causality: The singlet at ~1.00 ppm for nine protons is the hallmark of the tert-butyl group within the neopentyl moiety. The adjacent quaternary carbon prevents any proton-proton coupling. The two protons of the -CH₂- group are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.80 ppm. The acidic amine protons (-NH₃⁺) are typically broad and may exchange with solvent protons.[6]

2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 (broad) | Strong | N-H stretch of the ammonium salt (-NH₃⁺) |

| 2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1580 | Medium | N-H bend (asymmetric) |

| ~1470 | Medium | C-H bend (CH₃ and CH₂) |

| ~1050 | Strong | C-O stretch |

Causality: The very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the N-H bonds in an ammonium hydrochloride salt.[7][8] The strong C-O stretch confirms the presence of the alkoxy group.

3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The analysis is performed on the free base, O-(2,2-dimethylpropyl)hydroxylamine.

| m/z Value | Interpretation |

| 104.1 | [M+H]⁺ (Molecular ion of the free base + H⁺) |

| 57.1 | [C(CH₃)₃]⁺ (tert-butyl cation, a characteristic fragment) |

Causality: Under electrospray ionization (ESI) in positive mode, the free base will be protonated to give the [M+H]⁺ ion. A major fragmentation pathway for neopentyl compounds is the loss of the alkoxyamine moiety to form the very stable tert-butyl cation (m/z = 57), which would likely be the base peak in the spectrum.[9][10]

Safety and Handling

Hydroxylamine derivatives should be handled with care. This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for related compounds for detailed handling and disposal information.[12]

Applications in Drug Discovery

The primary application of this compound is as a building block for creating oxime ethers. It can be reacted with aldehydes or ketones present in drug candidates or intermediates to install the neopentyloxyamino moiety. This modification can:

-

Enhance Metabolic Stability: The bulky neopentyl group can sterically hinder sites of metabolic attack.

-

Increase Lipophilicity: The hydrocarbon-rich neopentyl group increases the molecule's affinity for lipid environments, which can improve cell membrane permeability.

-

Modulate Receptor Binding: The specific size and shape of the group can influence how a molecule fits into a biological target's binding pocket.

Hydroxylamine hydrochloride and its derivatives are widely used as reagents in the synthesis of various pharmaceuticals, including anticancer drugs and sulfonamides.[13][14]

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable reagent for medicinal chemistry and drug discovery. The presented three-step synthesis, based on the well-established Gabriel methodology, provides a clear and logical pathway with high potential for success. The comprehensive characterization plan, including NMR, IR, and MS, provides the necessary framework for researchers to verify the structure and purity of the final product with confidence. By understanding the causality behind the experimental choices and analytical data, scientists can effectively synthesize and utilize this important building block in the development of next-generation therapeutics.

References

- Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime.

- da Silva, J. G., et al. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Royal Society of Chemistry.

- Sigma-Aldrich. (n.d.). O-(2-methylpropyl)hydroxylamine hydrochloride.

- Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087).

- National Center for Biotechnology Information. (n.d.). Hydroxylamine HCl - 4.1.1 FTIR Spectra. PubChem.

- SpectraBase. (n.d.). Hydroxylamine, o-propyl-, hydrochloride.

- National Center for Biotechnology Information. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem.

- Goel, O. P. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride.

- Wikipedia. (n.d.). N,O-Dimethylhydroxylamine.

- Nuti, E., et al. (2021).

- Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry, 30(11), 948-961.

- ChemicalBook. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- National Center for Biotechnology Information. (n.d.). O-Isobutylhydroxylamine. PubChem.

- ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.

- ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.

- ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.

- Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method.

- ChemicalBook. (n.d.). Hydroxylamine hydrochloride(5470-11-1)IR1.

- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.

- Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

- Google Patents. (n.d.). CN103395756A - Preparation method of hydroxylamine hydrochloride.

- Li, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 22(2).

- NIST. (n.d.). Hydroxylamine, O-decyl-. NIST WebBook.

- Google Patents. (n.d.). CN102675132A - Preparation method of phenoxybenzamine hydrochloride.

- Fisher Scientific. (n.d.). N,O-Dimethylhydroxylamine hydrochloride, 98%.

- Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2828.

- National Center for Biotechnology Information. (n.d.). Hydroxyamine hydrochloride. PubChem.

Sources

- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]

- 3. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 4. O-(2-methylpropyl)hydroxylamine hydrochloride | 6084-58-8 [sigmaaldrich.com]

- 5. N,O-Dimethylhydroxylamine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. Hydroxylamine HCl | ClH4NO | CID 21645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylamine, O-decyl- [webbook.nist.gov]

- 11. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 14. biomedgrid.com [biomedgrid.com]

Navigating the Synthesis and Application of O-Alkylated Hydroxylamines: A Technical Guide for Researchers

An in-depth exploration of the chemistry, applications, and handling of O-alkylated hydroxylamine derivatives, a pivotal class of reagents in modern drug discovery and organic synthesis. This guide addresses the challenges in identifying specific derivatives and provides a broader framework for their effective use.

Introduction: The Versatility of O-Alkylated Hydroxylamines

O-alkylated hydroxylamines are a class of organic compounds characterized by an alkoxy group attached to the nitrogen atom of hydroxylamine. This structural motif imparts unique reactivity, making them valuable reagents in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Their ability to form stable oxime ethers with aldehydes and ketones, and to serve as precursors to a variety of nitrogen-containing heterocycles, underpins their significance.

A specific inquiry for "O-(2,2-dimethylpropyl)hydroxylamine hydrochloride," also known as O-neopentylhydroxylamine hydrochloride, reveals a notable challenge: a distinct CAS number and a list of commercial suppliers for this particular derivative are not readily identifiable in prominent chemical databases. This suggests that it is not a commonly available reagent. However, the broader family of O-alkylated hydroxylamines is well-represented and extensively utilized. This guide, therefore, provides a comprehensive technical overview of this chemical class, drawing on established knowledge of related, commercially available analogs to empower researchers in their synthetic endeavors.

Core Chemical Properties and Identification

While a specific CAS number for this compound remains elusive, it is crucial for researchers to accurately identify and characterize any novel compound. For known O-alkylated hydroxylamines, the CAS number is a key identifier.

Table 1: Examples of Commercially Available O-Alkylated Hydroxylamine Hydrochlorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| O-Ethylhydroxylamine hydrochloride | 3332-29-4 | C₂H₈ClNO | 97.55 |

| O-(2-Methylpropyl)hydroxylamine hydrochloride | 6084-58-8 | C₄H₁₂ClNO | 125.60 |

| O-Benzylhydroxylamine hydrochloride | 2687-43-6 | C₇H₁₀ClNO | 159.61 |

| N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 | C₂H₈ClNO | 97.55 |

Synthesis of O-Alkylated Hydroxylamines: A Mechanistic Perspective

The synthesis of O-alkylated hydroxylamines can be approached through several strategic pathways. A common and effective method involves the N-protection of hydroxylamine, followed by O-alkylation and subsequent deprotection.

General Synthetic Workflow

A generalized synthetic scheme for the preparation of O-alkylated hydroxylamines is depicted below. The choice of protecting group (PG) is critical and is often an acyl or a related group that can be readily removed under conditions that do not cleave the desired O-alkyl bond.

Caption: Generalized workflow for the synthesis of O-alkylated hydroxylamines.

Step-by-Step Protocol for a Representative Synthesis

The following protocol outlines a typical procedure for the synthesis of an O-alkylated hydroxylamine, adaptable for various alkyl groups.

-

N-Protection of Hydroxylamine:

-

Dissolve hydroxylamine hydrochloride in a suitable solvent, such as water or a mixed aqueous-organic system.

-

Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloride and liberate the free hydroxylamine.

-

Introduce a protecting group reagent, for example, an acyl chloride or anhydride (e.g., ethyl chloroformate), under controlled temperature conditions to form the N-protected hydroxylamine. The choice of protecting group is crucial to prevent N-alkylation in the subsequent step.

-

-

O-Alkylation:

-

The N-protected hydroxylamine is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

A base, such as sodium hydride or potassium carbonate, is added to deprotonate the hydroxyl group, forming an alkoxide.

-

The alkylating agent (e.g., an alkyl halide like neopentyl bromide for the target molecule) is added, and the reaction mixture is stirred, often with heating, to facilitate the Williamson ether synthesis.

-

-

Deprotection and Isolation:

-

Once the O-alkylation is complete, the protecting group is removed. For an N-ethoxycarbonyl group, this is typically achieved by acidic or basic hydrolysis.

-

The reaction mixture is then worked up to isolate the desired O-alkylated hydroxylamine. This often involves extraction and purification by distillation or crystallization of its hydrochloride salt.

-

Applications in Drug Discovery and Organic Synthesis

O-alkylated hydroxylamines are instrumental in the construction of various molecular architectures that are prevalent in medicinal chemistry.

Formation of Oximes and Oxime Ethers

The reaction of O-alkylated hydroxylamines with aldehydes and ketones yields stable O-alkyl oxime ethers. This reaction is widely used for:

-

Purification and characterization of carbonyl compounds.

-

Protecting carbonyl groups during multi-step syntheses.

-

Introducing functionalities for further transformations , as oximes can be reduced to amines or rearranged to amides (Beckmann rearrangement).

Caption: General reaction for the formation of O-alkyl oxime ethers.

Synthesis of Weinreb Amides

N,O-dimethylhydroxylamine hydrochloride is a particularly important reagent for the synthesis of Weinreb amides from carboxylic acids or their derivatives.[1] These amides are valuable intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity is a cornerstone of modern organic synthesis.

"Click Chemistry" and Bioorthogonal Reactions

The hydroxylamine functionality can participate in bioorthogonal "click" reactions, which are rapid, high-yielding, and tolerant of a wide range of functional groups. This has made O-alkylated hydroxylamines with additional reactive handles useful for bioconjugation, drug delivery, and the synthesis of complex biomolecules.[2]

Safety and Handling of Hydroxylamine Derivatives

Hydroxylamine and its derivatives should be handled with care due to their potential hazards.

Table 2: General Safety and Handling Precautions

| Hazard Category | Precautionary Measures |

| Health Hazards | Harmful if swallowed or in contact with skin.[3] Causes skin and serious eye irritation.[3] May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure. |

| Physical Hazards | May be corrosive to metals. Some hydroxylamine derivatives can be explosive, especially in the absence of their salt form. |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust. Wash hands thoroughly after handling.[3] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and metals.[3][4] Keep containers tightly closed.[4] |

Always consult the specific Safety Data Sheet (SDS) for the particular hydroxylamine derivative being used.[3][4][5]

Conclusion

While the specific compound this compound is not readily cataloged, the broader class of O-alkylated hydroxylamines represents a powerful toolkit for the modern synthetic chemist. A thorough understanding of their synthesis, reactivity, and handling is essential for leveraging their full potential in the development of novel pharmaceuticals and other advanced materials. By applying the principles outlined in this guide, researchers can confidently and safely incorporate these versatile reagents into their synthetic strategies.

References

- Fisher Scientific. "SAFETY DATA SHEET - Hydroxylamine hydrochloride." (2021).

- Sigma-Aldrich. "SAFETY DATA SHEET - Hydroxylamine hydrochloride." (2025).

- Fisher Scientific.

- Apollo Scientific.

- Loba Chemie.

- Organic Syntheses. "HYDROXYLAMINE HYDROCHLORIDE." (n.d.).

- ChemicalBook. "Method for synthesizing N, O-dimethylhydroxylamine hydrochloride." (n.d.).

- Guidechem.

- Parchem. "O-Cyclopentylhydroxylamine hydrochloride (Cas 1574118-06-1)." (n.d.).

- Canada Chemical. "HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS." (n.d.).

- Wikipedia. "N,O-Dimethylhydroxylamine." (2023).

- ChemicalBook. "N,O-Dimethylhydroxylamine hydrochloride manufacturers and suppliers." (n.d.).

- G. C. Vougogiannopoulou et al. "Recent applications of click chemistry in drug discovery." Expert Opinion on Drug Discovery, 2017.

- PubChem. "O-ethylhydroxylamine hydrochloride." (n.d.).

- Tokyo Chemical Industry Co., Ltd. "N,O-Dimethylhydroxylamine Hydrochloride 6638-79-5." (n.d.).

- BLD Pharm. "6638-79-5|N,O-Dimethylhydroxylamine hydrochloride." (n.d.).

Sources

An In-Depth Technical Guide to the Solubility and Stability of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride (CAS No. 187399-72-0), is a substituted hydroxylamine derivative with potential applications in pharmaceutical synthesis and drug development.[1][2][3] As with any compound intended for such applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the aqueous and solvent solubility, as well as the chemical stability, of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical, field-proven guide to generating the necessary characterization data in a scientifically rigorous and efficient manner. We will detail the underlying principles and provide step-by-step protocols for solubility profiling and forced degradation studies, enabling the establishment of a robust stability-indicating analytical method.

Introduction and Physicochemical Characterization

The hydrochloride salt of O-(2,2-dimethylpropyl)hydroxylamine suggests it is a crystalline solid at ambient temperatures, a common characteristic of such salts which enhances handling and stability over the free base. The neopentyl group introduces significant steric bulk and lipophilicity, which will influence its solubility and interaction with biological systems.

A foundational step in characterizing a new chemical entity is the determination of its basic physicochemical properties. These parameters are critical as they influence everything from reaction kinetics to formulation development.

Melting Point Determination

The melting point is a crucial indicator of purity and identity. For a crystalline solid like a hydrochloride salt, a sharp melting range is expected.

Protocol for Melting Point Determination:

-

Ensure the sample is dry by placing it in a vacuum desiccator over a suitable desiccant for at least 24 hours.

-

Load a small, finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

pKa and its Influence

The pKa of the protonated amine is a key determinant of its pH-dependent solubility. While not experimentally determined in the literature for this specific molecule, it can be estimated to be in the range of typical O-alkylhydroxylamines. This pKa value dictates the pH at which the compound transitions between its more soluble ionized form and its less soluble free base form.

Solubility Profiling

Solubility is a critical attribute that affects bioavailability, processability, and formulation design. For a hydrochloride salt of a basic compound, both solvent solubility and pH-dependent aqueous solubility must be characterized.

Equilibrium Solubility in Common Laboratory Solvents

Understanding the solubility in various organic solvents is essential for developing purification methods, analytical procedures, and potential non-aqueous formulations.

Protocol for Equilibrium Solubility Determination:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (see Table 1).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaking incubator or magnetic stirring plate can be used.

-

After equilibration, allow the suspensions to settle. If necessary, centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the working range of a calibrated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of the dissolved compound.

-

Calculate the solubility in units of mg/mL or mol/L.

Table 1: Proposed Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale for Inclusion |

| Protic Solvents | Water, Methanol, Ethanol | High polarity, potential for hydrogen bonding.[4] |

| Dipolar Aprotic | Acetonitrile, Acetone | Intermediate polarity, common in HPLC and synthesis. |

| Glycols | Propylene Glycol, Glycerol | Common pharmaceutical excipients.[4] |

Workflow for Solubility Determination

The following diagram illustrates the logical flow for determining the equilibrium solubility of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

pH-Solubility Profile

For an ionizable compound, the pH-solubility profile is arguably the most critical piece of solubility data for pharmaceutical development. It reveals the pH range over which the compound remains in solution, which is vital for predicting its behavior in the gastrointestinal tract and in intravenous formulations.

Protocol for pH-Solubility Profile Determination:

-

Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1 to 8).

-

Add an excess amount of this compound to each buffer solution.

-

Follow the same equilibration and analysis steps as outlined in the equilibrium solubility protocol (Section 2.1, steps 2-8).

-

After quantification, measure the final pH of each supernatant to confirm the equilibrium pH.

-

Plot the solubility (on a logarithmic scale) versus the final measured pH.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[5][6][7] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing to identify likely degradation products and pathways. This information is essential for developing stability-indicating analytical methods, which can separate and quantify the active ingredient from any degradants.[8]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. For hydroxylamine derivatives, which may lack a strong UV chromophore, pre-column derivatization is often an effective strategy to enhance detection by HPLC-UV.[9][10][11][12][13]

Protocol for Method Development:

-

Derivatization: React the hydroxylamine moiety with a derivatizing agent that imparts a strong UV chromophore (e.g., benzaldehyde or 9-fluorenylmethyl chloroformate) to form a stable derivative.[11][12] Optimize reaction conditions (reagent concentration, temperature, time) for complete and reproducible derivatization.

-

Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size), which is effective for separating small molecules of moderate polarity.

-

Mobile Phase Optimization:

-

Begin with a simple isocratic mobile phase, such as a 50:50 mixture of acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5).

-

Adjust the organic-to-aqueous ratio to achieve a suitable retention time for the derivatized analyte (typically between 3 and 10 minutes).

-

If co-elution with degradants occurs, develop a gradient method to improve separation.

-

-

Detection: Use a UV detector set to the wavelength of maximum absorbance of the derivatized product.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active substance.[14] If no degradation is observed, the stress conditions can be intensified (e.g., higher temperature, longer duration, or higher reagent concentration).

A. Hydrolytic Degradation:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours.[5]

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60°C for up to 72 hours.[5]

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60°C for up to 72 hours.

-

Procedure: At specified time points (e.g., 2, 8, 24, 72 hours), withdraw an aliquot, neutralize it if necessary, dilute with mobile phase, derivatize, and analyze by the developed HPLC method.

B. Oxidative Degradation:

-

Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.[6] Protect the solution from light. Analyze at time points up to 24 hours. If no degradation occurs, gentle heating (e.g., 40°C) may be applied.

C. Thermal Degradation:

-

Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for up to one week. Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions. Analyze the solid by dissolving it and the solution at appropriate time points.

D. Photolytic Degradation:

-

Procedure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples after exposure.

Workflow for Forced Degradation Studies

The following diagram outlines the systematic approach to conducting forced degradation studies and developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability Assessment.

Table 2: Data Summary for Forced Degradation Studies

| Stress Condition | Duration/Intensity | % Degradation | No. of Degradants | Observations (e.g., color change) |

| 0.1 M HCl | 60°C, 72h | |||

| 0.1 M NaOH | 60°C, 72h | |||

| Water | 60°C, 72h | |||

| 3% H₂O₂ | RT, 24h | |||

| Dry Heat | 80°C, 7 days | |||

| Photolytic | ICH Q1B |

Conclusion

This guide provides a comprehensive, actionable framework for the characterization of the solubility and stability of this compound. By following the detailed protocols for physicochemical testing, solubility profiling in various solvents and across a pH range, and systematic forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The emphasis on developing a robust, stability-indicating analytical method ensures the integrity and reliability of the stability data generated. The application of these methodologies will establish a thorough understanding of the compound's properties, facilitating its advancement from a laboratory chemical to a potential pharmaceutical candidate.

References

-

Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

Asian Journal of Pharmaceutical Research. RP-HPLC Technique. [Link]

-

Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

-

YouTube. Qual Lab Solubility Testing. [Link]

-

RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

-

American Journal of Biomedical Science and Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-

Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

-

American Journal of Biomedical Science & Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

- 1. CAS 187399-72-0 | 4147-5-02 | MDL MFCD09880037 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. Building Blocks | CymitQuimica [cymitquimica.com]

- 3. Buy 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone (EVT-1182421) | 178742-84-2 [evitachem.com]

- 4. 187399-72-0・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 187399-72-0(this compound) | Kuujia.com [nl.kuujia.com]

- 6. fishersci.com [fishersci.com]

- 7. icheme.org [icheme.org]

- 8. Page loading... [wap.guidechem.com]

- 9. shepherd.edu [shepherd.edu]

- 10. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. media.laballey.com [media.laballey.com]

- 12. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 13. lobachemie.com [lobachemie.com]

- 14. Hydroxylamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermochemical Properties of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a sterically hindered O-alkylhydroxylamine salt, presents unique characteristics relevant to its application in pharmaceutical and chemical synthesis. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting thermal stability. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical parameters of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a procedural and theoretical whitepaper, equipping researchers, scientists, and drug development professionals with the necessary methodologies to characterize its thermal behavior. We will delve into the causality behind experimental choices for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and provide detailed protocols. Furthermore, we will explore the application of high-level quantum chemical calculations to predict fundamental properties like the enthalpy of formation and heat capacity, offering a powerful complementary approach to experimental investigation.

Introduction: The Significance of Thermochemical Profiling in Process Chemistry

The thermal behavior of chemical reagents and intermediates is a critical consideration in process development and scale-up. Uncontrolled exothermic events can lead to runaway reactions, posing significant safety hazards. For O-alkylhydroxylamine hydrochlorides, the presence of both a reactive hydroxylamine moiety and a hydrochloride salt introduces complexities in their thermal decomposition pathways. The 2,2-dimethylpropyl (neopentyl) group in the title compound introduces significant steric hindrance, which can influence its reactivity and thermal stability in ways that differ from less hindered analogues.

This guide will provide a robust framework for a comprehensive thermochemical characterization of this compound, enabling a deeper understanding of its potential hazards and handling requirements.

Synthesis and Purity Considerations

A reliable thermochemical analysis is contingent on the purity of the sample. The synthesis of this compound typically involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection and salt formation.

A common synthetic route may involve the reaction of a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide, with neopentyl bromide, followed by hydrazinolysis and treatment with hydrochloric acid. Another approach could involve the reaction of acetone oxime with trans-1,3-dichloropropylene, followed by hydrolysis with hydrochloric acid[1]. A method for synthesizing N,O-dimethylhydroxylamine hydrochloride involves the acylation of a hydroxylammonium salt with an acetate, followed by methylation and hydrolysis[2]. It is crucial to characterize the final product thoroughly to ensure the absence of residual starting materials, solvents, or by-products from side reactions, as these impurities can significantly impact the measured thermochemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis should be employed to confirm the structure and purity of the synthesized compound.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive understanding of the thermal behavior of this compound. The following sections detail the key experimental methodologies.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Expertise & Experience: DSC is a fundamental technique for identifying melting points, phase transitions, and the onset of decomposition. For an organic salt like this compound, it is crucial to use hermetically sealed pans to prevent mass loss due to sublimation or early-stage decomposition, which would invalidate the heat flow measurements. The choice of heating rate is a critical parameter; a slower rate (e.g., 2-5 °C/min) provides better resolution of thermal events, while a faster rate (e.g., 10-20 °C/min) can enhance the detection of subtle transitions.

Trustworthiness: The protocol's self-validating nature is ensured by calibrating the instrument with certified standards (e.g., indium) before analysis and by running a baseline with empty pans to ensure instrumental stability. Repeat measurements are necessary to establish the reproducibility of the observed thermal events.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a hermetically sealed aluminum pan.

-

Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Integrate the peak areas to quantify the enthalpy changes associated with these transitions.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

Expertise & Experience: TGA provides quantitative information about mass loss as a function of temperature. This is critical for determining the decomposition temperature and identifying different stages of decomposition. For a hydrochloride salt, the initial mass loss may correspond to the loss of HCl, followed by the decomposition of the organic moiety. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of the evolved gases, providing valuable mechanistic insights into the decomposition pathway.

Trustworthiness: The protocol's validity is maintained by calibrating the instrument's mass balance and temperature sensor. Running a blank experiment with an empty pan ensures that no instrumental artifacts are contributing to the mass loss profile.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA's microbalance using certified weights and the temperature using appropriate standards.

-

Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum pan.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge of 50 mL/min to create an inert atmosphere.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Caption: Workflow for TGA analysis.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition and Hazard Assessment

Expertise & Experience: ARC is the gold standard for assessing thermal hazards under adiabatic conditions, which simulate a worst-case scenario in a large-scale reactor where heat cannot be dissipated.[3][4][5] The "heat-wait-seek" mode allows for the detection of the onset of self-heating at very low rates. The resulting data, including the time-to-maximum-rate (TMR) and the adiabatic temperature rise, are critical for process safety calculations and the design of emergency relief systems.

Trustworthiness: The reliability of ARC data depends on proper calibration and a low phi-factor (thermal inertia) of the sample bomb, which ensures that the measured temperature rise accurately reflects the heat generated by the sample.

Experimental Protocol: ARC Analysis

-

Sample Preparation: A known mass of this compound is loaded into a spherical titanium or Hastelloy C sample bomb.

-

Instrument Setup: The bomb is placed in the calorimeter, and the system is sealed.

-

Heat-Wait-Seek (HWS) Mode:

-

The sample is heated in small steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium.

-

The instrument then seeks for any self-heating of the sample.

-

-

Exotherm Detection: If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

Adiabatic Tracking: The calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the final pressure, and the TMR.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules.[6] High-level ab initio methods can yield accurate values for the enthalpy of formation and heat capacity.

Enthalpy of Formation (ΔHf°)

Expertise & Experience: The gas-phase enthalpy of formation can be accurately calculated using composite methods like Gaussian-4 (G4) or G4(MP2) theory.[7] These methods approximate the results of very high-level calculations through a series of smaller, more manageable computations. The choice of isodesmic or hypohomodesmotic reactions is crucial for error cancellation and achieving high accuracy. These reactions are designed such that the bonding environments on both sides of the equation are as similar as possible. For the solid state, the gas-phase enthalpy of formation is combined with the enthalpy of sublimation, which can be estimated from empirical models or calculated using solid-state DFT.

Trustworthiness: The accuracy of the calculated enthalpy of formation is validated by performing the same calculations on structurally similar compounds for which reliable experimental data exists. This provides a benchmark for the expected accuracy for the target molecule.

Computational Protocol: Enthalpy of Formation

-

Geometry Optimization: Optimize the molecular geometry of O-(2,2-dimethylpropyl)hydroxylamine and its hydrochloride salt at the B3LYP/6-31G(d) level of theory.

-

Vibrational Frequencies: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: Perform higher-level single-point energy calculations using the G4 or G4(MP2) composite methods.

-

Isodesmic Reaction Scheme: Design an isodesmic reaction involving the target molecule and reference compounds with well-established experimental enthalpies of formation.

-

Enthalpy of Reaction Calculation: Calculate the enthalpy of the isodesmic reaction from the computed total energies of all species.

-

Enthalpy of Formation Calculation: Determine the enthalpy of formation of the target molecule using the calculated enthalpy of reaction and the known experimental enthalpies of formation of the reference compounds.

Caption: Workflow for computational prediction of enthalpy of formation.

Heat Capacity (Cp)

Expertise & Experience: The heat capacity can be calculated from the vibrational frequencies obtained from quantum chemical calculations using statistical mechanics principles.[8][9][10][11] The accuracy of the calculated heat capacity is highly dependent on the accurate treatment of low-frequency vibrational modes, which can be challenging for flexible molecules.

Trustworthiness: The calculated heat capacity can be compared with values obtained from group additivity methods, which provide a good empirical estimate.

Computational Protocol: Heat Capacity

-

Frequency Calculation: Perform a vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Statistical Mechanics Calculation: Use the calculated vibrational frequencies, rotational constants, and molecular mass to compute the vibrational, rotational, and translational contributions to the heat capacity using standard statistical mechanics formulas.

-

Total Heat Capacity: Sum the individual contributions to obtain the total molar heat capacity at a given temperature.

Summary of Thermochemical Properties and Data Presentation

| Property | Experimental Method | Predicted Method | Expected Value/Range |

| Melting Point (°C) | DSC | - | To be determined |

| Enthalpy of Fusion (kJ/mol) | DSC | - | To be determined |

| Onset of Decomposition (°C) | TGA, DSC, ARC | - | To be determined |

| Enthalpy of Decomposition (kJ/mol) | DSC, ARC | - | To be determined |

| Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol) | - | G4/G4(MP2) | To be calculated |

| Standard Molar Heat Capacity (gas, 298.15 K, J/mol·K) | - | DFT | To be calculated |

| Adiabatic Temperature Rise (°C) | ARC | - | To be determined |

| Time to Maximum Rate (min) | ARC | - | To be determined |

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the determination and prediction of the thermochemical properties of this compound. Given the absence of published experimental data, a combination of rigorous experimental techniques and high-level computational chemistry is essential for a thorough characterization.

For researchers and drug development professionals working with this compound, it is strongly recommended to perform the experimental analyses detailed herein to establish a reliable thermochemical profile. The computational methods described provide a valuable means of predicting these properties and can guide experimental design. A complete understanding of the thermochemical behavior of this compound is a critical step in ensuring its safe handling and effective application in chemical synthesis.

References

-

Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at 298.15K by Means of the Group-Additivity Method. (n.d.). MDPI. Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

-

Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. (2022, November 13). MDPI. Retrieved from [Link]

-

Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

-

Predicting heat capacity of gas for diverse organic compounds at different temperatures. (2017, August 25). Semantic Scholar. Retrieved from [Link]

-

On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. (2017, June 23). MDPI. Retrieved from [Link]

-

Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

-

Hydroxylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. (n.d.). Kalorimetrietage. Retrieved from [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

-

On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. (2017, June 23). PubMed. Retrieved from [Link]

-

Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ University of the Pacific. Retrieved from [Link]

-

Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

-

Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PubMed Central. Retrieved from [Link]

-

Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. (2023, January 21). MDPI. Retrieved from [Link]

-

Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]

- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.

-

Synthesis of Hydroxylamine HCl from Nitromethane! (2021, December 17). YouTube. Retrieved from [Link]

-

Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

-

Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. (n.d.). PubMed Central. Retrieved from [Link]

-

Theoretical Thermochemistry: Ab Initio Heat of Formation for Hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]

- Process for decomposing solutions of hydroxylammonium salts. (n.d.). Google Patents.

-

Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. (n.d.). ResearchGate. Retrieved from [Link]

-

Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. (n.d.). ResearchGate. Retrieved from [Link]

-

Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. I. Hydrocarbon Compounds. (2009, October 15). NIST Standard Reference Data. Retrieved from [Link]

-

Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. (n.d.). SciSpace. Retrieved from [Link]

- Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.

-

(A) Differential scanning calorimetry (DSC) of loperamide HCl, mannitol and physical mixture. (n.d.). ResearchGate. Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (n.d.). ResearchGate. Retrieved from [Link]

-

Advanced computation of enthalpies for a range of hydroformylation reactions with a predictive power to match experiments. (2024, December 15). ChemRxiv. Retrieved from [Link]

-

Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. (n.d.). Defense Technical Information Center. Retrieved from [Link]

- Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.). Google Patents.

-

Organics. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

- Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. (n.d.). Google Patents.

-

A G4MP2 and G4 Theoretical Study into the Thermochemical Properties of Explosophore Substituted Tetrahedranes and Cubanes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 2. CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 3. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 4. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 6. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Predicting heat capacity of gas for diverse organic compounds at different temperatures | Semantic Scholar [semanticscholar.org]

- 11. srd.nist.gov [srd.nist.gov]

An In-Depth Technical Guide to the Reactivity of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride, is a sterically hindered alkoxyamine that offers unique reactivity and stability profiles valuable in modern organic synthesis and medicinal chemistry. The presence of the bulky 2,2-dimethylpropyl (neopentyl) group significantly influences its nucleophilicity and the properties of its subsequent products, particularly O-neopentyl oxime ethers. This guide provides a comprehensive technical overview of the core reactivity of this reagent, focusing on its application in the synthesis of sterically demanding oximes, its role in the development of bioactive molecules, and practical, field-proven experimental protocols. We will delve into the mechanistic nuances of its reactions, the causal relationship between its structure and reactivity, and provide a framework for its strategic deployment in complex synthetic challenges.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of chemical reagents, O-alkylhydroxylamines are workhorses for the conversion of carbonyl compounds to their corresponding oximes. However, the deliberate incorporation of steric bulk, as seen in this compound, introduces a layer of strategic control over reactivity and product stability. The neopentyl group, with its quaternary carbon adjacent to the oxygen, imparts significant steric shielding. This structural feature is not a limitation but rather an asset, enabling selective reactions and yielding products with enhanced stability, a desirable trait in the development of robust drug candidates and chemical probes.

This guide will explore the multifaceted reactivity of this compound, moving beyond a simple recitation of reactions to a deeper understanding of why and how this reagent behaves, empowering researchers to leverage its unique properties in their synthetic endeavors.

Core Reactivity Profile: A Dance of Sterics and Electronics

The primary mode of reactivity for this compound is the nucleophilic attack of the nitrogen lone pair on an electrophilic center. The hydrochloride salt form necessitates the use of a base to liberate the free hydroxylamine for reaction.

Oxime Formation: Taming Reactive Carbonyls

The most prevalent application of this compound is in the formation of O-neopentyl oximes from aldehydes and ketones.[1][2] The general reaction proceeds via a condensation mechanism, which is typically catalyzed by mild acid.[3]

Mechanism of Oxime Formation:

The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the corresponding oxime.

Figure 1: General mechanism of oxime formation.

The Neopentyl Advantage:

The steric bulk of the 2,2-dimethylpropyl group has a profound impact on the kinetics and thermodynamics of oxime formation:

-

Reaction with Hindered Ketones: While highly hindered ketones can be slow to react with less bulky hydroxylamines, O-(2,2-dimethylpropyl)hydroxylamine can still form oximes, albeit often requiring longer reaction times or elevated temperatures. This is a testament to the inherent nucleophilicity of the hydroxylamine nitrogen.

-

Stability of the Resulting Oximes: O-neopentyl oxime ethers exhibit remarkable stability compared to their less hindered counterparts. The bulky neopentyl group can sterically protect the C=N bond from hydrolysis, particularly under acidic conditions. This enhanced stability is a significant advantage in multi-step syntheses and for the final drug molecule.

Experimental Protocol: Synthesis of an O-Neopentyl Oxime from a Hindered Ketone

This protocol provides a general framework for the synthesis of an O-(2,2-dimethylpropyl)oxime from a sterically demanding ketone.

Materials:

-

Hindered Ketone (e.g., 2,6-dimethyl-4-heptanone)

-

This compound

-

Sodium Acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the hindered ketone (1.0 eq) in ethanol.

-

Add this compound (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired O-neopentyl oxime.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting ketone and the appearance of a new, typically less polar, spot for the oxime product. The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it a valuable tool for medicinal chemists, particularly in the design of enzyme inhibitors and other bioactive molecules.

Synthesis of Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in drug discovery.[6] The introduction of sterically demanding groups can be a key strategy to achieve selectivity for a particular kinase. This compound can be employed to introduce a bulky, stable neopentyl oxime ether moiety into a kinase inhibitor scaffold. This can influence the binding affinity and selectivity of the molecule by occupying specific hydrophobic pockets within the kinase active site.[7]

Figure 2: Workflow for incorporating a neopentyl oxime into a kinase inhibitor.

Development of Sterically Hindered Fragments for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds.[1][8] Small, sterically defined fragments are screened for binding to a biological target. The neopentyl group is an attractive moiety for inclusion in fragment libraries due to its well-defined steric footprint. This compound can be used to synthesize a variety of neopentyl-containing fragments for screening in FBDD campaigns.

| Fragment Property | Contribution of the Neopentyl Group |

| 3D Shape | Provides a distinct, spherical steric profile. |

| Lipophilicity | Increases the lipophilicity of the fragment. |

| Metabolic Stability | The quaternary carbon can block metabolic oxidation. |

| Vector for Growth | The oxime linkage provides a stable point for fragment elaboration. |

Table 1: Contribution of the Neopentyl Group to Fragment Properties in FBDD.

Stability of O-(2,2-dimethylpropyl)oximes

A key advantage of using this compound is the enhanced stability of the resulting oxime ethers. This stability is crucial for the progression of a compound through the various stages of drug development.

-

Acidic Stability: The bulky neopentyl group sterically hinders the approach of hydronium ions to the oxime nitrogen, slowing down the rate of acid-catalyzed hydrolysis compared to less hindered O-alkyl oximes.

-

Basic Stability: O-alkyl oxime ethers are generally stable to basic conditions. The neopentyl group does not significantly alter this inherent stability.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound is more than just another hydroxylamine derivative. Its sterically demanding neopentyl group provides a powerful tool for chemists to control reactivity, enhance product stability, and design molecules with specific three-dimensional architectures. From the synthesis of robust oximes of hindered ketones to the creation of novel fragments for drug discovery, this reagent offers a unique set of advantages. By understanding the interplay of steric and electronic effects that govern its reactivity, researchers can strategically employ this compound to tackle complex synthetic challenges and accelerate the development of new medicines and chemical technologies.

References

- Naik, N., et al. (2018). Synthesis and characterization of novel oxime analogues. Indian Journal of Pharmaceutical Sciences, 80(6), 1168-1175.

- Smolyar, A. B., et al. (1995). Sterically-hindered hydroxylamines as bioactive spin labels. Membrane and Cell Biology, 9(2), 225-235.

- BenchChem. (2025). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors.

- Wen, W., et al. (2014). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 91, 119-130.

- DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.

- Murray, C. W., & Rees, D. C. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 12(3), 321-329.

- Sharghi, H., & Hosseini, M. (2002).

- Pearson, D. E., & Bruton, J. D. (1963). A mild and efficient method to synthesize sterically hindered ketones from aldehydes via O-silyl oximes. The Journal of Organic Chemistry, 28(6), 1557-1559.

- Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry, 14(11), 2136-2147.

- Sandler, S. R., & Karo, W. (1972).

- Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.

- Zhejiang University. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmacologica Sinica, 45(1), 1-13.

- Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing.

- Mandal, S. K., & Misra, A. K. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-6.

- ResearchGate. (2010).

- Wermuth, C. G. (1981). Development of selective tight-binding inhibitors of leukotriene A4 hydrolase. Journal of Medicinal Chemistry, 24(2), 125-133.

- MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Afonin, A. V., et al. (2004). Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 42(10), 878-885.

- University of California. (2022). Preparation of positron emission tomography (PET)

- Royal Society of Chemistry. (2018). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.

- National Center for Biotechnology Information. (2017).

- Google Patents. (2016). Method for the production of 18F-labeled PSMA-specific PET-tracers.

- BenchChem. (2025).

- Schlyer, D. J. (2004). PET tracers and radiochemistry. Annals of the Academy of Medicine, Singapore, 33(2), 146-154.

- Organic Chemistry Portal. (2006).

- University of Delhi. (2017).

- ResearchGate. (2023). Different approaches for oxime (ether) synthesis.

- MDPI. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.

- Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals.

- National Center for Biotechnology Information. (1973). Hydroxylamine Derivatives as Potential Inhibitors of Nucleic Acid Synthesis.

- BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.

- ACS Publications. (2026).

- National Center for Biotechnology Information. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.

- National Center for Biotechnology Information. (2023).

- MDPI. (2023).

- BenchChem. (2025).

- ResearchGate. (2019). Reactivity of enol ethers under acidic conditions.

- ResearchGate. (2015). Chiral Oxime Ethers in Asymmetric Synthesis. Part 7. O-(1-Phenylbutyl)benzyloxyacetaldoxime, a Versatile Reagent for the Asymmetric Synthesis of Protected 1,2-Aminoalcohols, α-Amino Acid Derivatives, and 2-Hydroxymethyl Nitrogen Heterocycles Including Iminosugars.

Sources

- 1. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of selective tight-binding inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Neopentyl Bulwark: Deconstructing the Steric Effects of the 2,2-Dimethylpropyl Group in O-Substituted Hydroxylamine Chemistry

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl (2,2-dimethylpropyl) group is a cornerstone for understanding and exploiting steric hindrance in organic chemistry. Its unique tetrahedral structure, featuring a quaternary carbon, imparts profound and predictable effects on molecular conformation and reactivity. When incorporated into the O-(2,2-dimethylpropyl)hydroxylamine hydrochloride scaffold, this sterically demanding group creates a powerful tool for chemists, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the steric effects originating from the neopentyl group in this specific hydroxylamine derivative. We will explore its influence on molecular conformation, reaction kinetics in oxime formation, and its strategic application in drug design as a metabolic shield. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental and computational protocols to empower researchers in their work.

The Neopentyl Group: A Profile in Steric Dominance

Steric hindrance arises from the spatial arrangement of atoms, where the bulk of substituent groups can impede reactions or favor specific conformations.[1] The neopentyl group, with its (CH₃)₃CCH₂- structure, is a classic example of a substituent whose effects are dominated by its size rather than its electronic properties.[2][3]

Structural and Electronic Characteristics

The defining feature of the neopentyl group is the quaternary α-carbon (the carbon next to the CH₂ group), which is bonded to three methyl groups.[4] This creates a bulky, umbrella-like structure that effectively shields the atom or group to which it is attached. While it is a primary alkyl group, its reactivity profile is dramatically different from that of less branched isomers like n-pentyl or isopentyl.[5]